molecular formula C20H21N3O2S B14141809 N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide

N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B14141809
M. Wt: 367.5 g/mol
InChI Key: OJFWBRHFSHAYSW-UHFFFAOYSA-N
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Description

N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Attachment of the Butyl and Phenyl Groups: These groups can be introduced via alkylation and acylation reactions, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other functional groups to alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene or pyridazinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Thiophene-Containing Compounds: Molecules that include the thiophene ring, which is known for its electronic properties.

    Acetamide Derivatives: Compounds with the acetamide functional group, which can influence solubility and reactivity.

Uniqueness

N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide is unique due to its specific combination of functional groups and structural features, which can confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-butyl-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C20H21N3O2S/c1-2-3-13-22(16-8-5-4-6-9-16)20(25)15-23-19(24)12-11-17(21-23)18-10-7-14-26-18/h4-12,14H,2-3,13,15H2,1H3

InChI Key

OJFWBRHFSHAYSW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

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